N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide
Brand Name: Vulcanchem
CAS No.: 1903081-02-6
VCID: VC4727817
InChI: InChI=1S/C18H14BrN3O/c19-16-7-1-4-13(10-16)18(23)22-12-15-6-3-9-21-17(15)14-5-2-8-20-11-14/h1-11H,12H2,(H,22,23)
SMILES: C1=CC(=CC(=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Molecular Formula: C18H14BrN3O
Molecular Weight: 368.234

N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide

CAS No.: 1903081-02-6

Cat. No.: VC4727817

Molecular Formula: C18H14BrN3O

Molecular Weight: 368.234

* For research use only. Not for human or veterinary use.

N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide - 1903081-02-6

Specification

CAS No. 1903081-02-6
Molecular Formula C18H14BrN3O
Molecular Weight 368.234
IUPAC Name 3-bromo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Standard InChI InChI=1S/C18H14BrN3O/c19-16-7-1-4-13(10-16)18(23)22-12-15-6-3-9-21-17(15)14-5-2-8-20-11-14/h1-11H,12H2,(H,22,23)
Standard InChI Key XEUQUSZNTUEJAV-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3

Introduction

N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide is a synthetic organic compound that combines a bipyridine moiety with a brominated benzamide structure. This compound is notable for its potential applications in medicinal chemistry, particularly in drug discovery and coordination chemistry due to the bipyridine scaffold, which is widely used in ligand design for metal complexes.

Structural Features

The molecular structure of N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide consists of:

  • Bipyridine Core: A 2,3'-bipyridine unit provides a rigid, planar aromatic system with nitrogen atoms capable of coordinating to metal centers.

  • Bromobenzamide Group: The bromine atom at the 3-position of the benzamide imparts unique electronic properties, enhancing its reactivity and interaction potential.

  • Amide Linkage: The amide bond bridges the bipyridine and bromobenzene moieties, contributing to the compound's stability and polarity.

Synthesis

The synthesis of N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide typically involves:

  • Amide Bond Formation: Reaction between 3-bromobenzoic acid (or its derivatives) and a bipyridine derivative bearing an amine group.

  • Activation Reagents: Use of coupling agents like carbodiimides (e.g., DCC or EDC) or peptide coupling reagents to facilitate amide bond formation.

  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Medicinal Chemistry

  • The bipyridine scaffold is known for its role in drug design due to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.

  • Brominated aromatic compounds often exhibit enhanced bioactivity due to their electron-withdrawing properties.

Coordination Chemistry

  • Bipyridine derivatives are widely used as ligands in the synthesis of coordination complexes with transition metals.

  • These complexes have applications in catalysis, photochemistry, and materials science.

Spectroscopic Methods

  • NMR Spectroscopy: Proton (1^1H) and carbon (13^13C) NMR confirm the chemical environment of atoms within the molecule.

  • IR Spectroscopy: Characteristic amide bond vibrations (C=O stretching around 1650 cm1^{-1}) and C-Br stretching frequencies are observed.

Mass Spectrometry

  • Molecular ion peaks confirm the molecular weight of the compound.

Crystallography

  • X-ray crystallography can provide detailed information about bond lengths, angles, and molecular geometry.

Drug Design

Further studies could explore its pharmacological properties against diseases such as cancer or parasitic infections by leveraging its functional groups for target binding.

Metal Complexes

Investigation into its coordination behavior with transition metals could yield new catalysts or materials with unique optical or electronic properties.

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